4-(Chloromethyl)-2,3-dimethylpyridine
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Overview
Description
4-(Chloromethyl)-2,3-dimethylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by a chloromethyl group attached to the fourth position and two methyl groups attached to the second and third positions of the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2,3-dimethylpyridine can be achieved through several methods. One common method involves the chloromethylation of 2,3-dimethylpyridine. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl₂) under acidic conditions . The reaction proceeds through the formation of a chloromethyl carbocation, which then reacts with the pyridine ring to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process. The use of advanced catalysts and reaction monitoring techniques helps in achieving consistent quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2,3-dimethylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH₃) are commonly used under mild conditions.
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are typical oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: 2,3-Dimethylpyridine.
Scientific Research Applications
4-(Chloromethyl)-2,3-dimethylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2,3-dimethylpyridine involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially disrupting their normal functions . The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylpyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4-Methyl-2,3-dimethylpyridine: Similar structure but with a methyl group instead of a chloromethyl group, leading to different reactivity and applications.
4-(Bromomethyl)-2,3-dimethylpyridine: Similar to 4-(Chloromethyl)-2,3-dimethylpyridine but with a bromomethyl group, which can have different reactivity due to the nature of the bromine atom.
Uniqueness
This compound is unique due to the presence of the chloromethyl group, which imparts specific reactivity and allows for a wide range of chemical transformations. This makes it a valuable compound in synthetic organic chemistry and various research applications.
Properties
Molecular Formula |
C8H10ClN |
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Molecular Weight |
155.62 g/mol |
IUPAC Name |
4-(chloromethyl)-2,3-dimethylpyridine |
InChI |
InChI=1S/C8H10ClN/c1-6-7(2)10-4-3-8(6)5-9/h3-4H,5H2,1-2H3 |
InChI Key |
ORLRHJRWEPCXHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1C)CCl |
Origin of Product |
United States |
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